N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 2-ethoxyaniline, propylthiol, p-toluidine, and other reagents. The synthesis may involve:
Formation of the spirocyclic core: This step may involve cyclization reactions under specific conditions such as high temperature and the presence of catalysts.
Functional group modifications: Introduction of the ethoxy, propylthio, and p-tolyl groups through substitution reactions.
Final assembly: Coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve:
Optimization of reaction conditions: Using catalysts and solvents that are suitable for large-scale production.
Purification processes: Techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Quality control: Ensuring the consistency and quality of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Influencing gene expression: Through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structures.
Triazaspirodecadienes: Compounds with the same triazaspirodecadiene core but different substituents.
Carboxamides: Compounds with similar carboxamide functional groups.
Uniqueness
N-(2-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2S/c1-4-18-33-24-23(20-12-10-19(3)11-13-20)28-26(29-24)14-16-30(17-15-26)25(31)27-21-8-6-7-9-22(21)32-5-2/h6-13H,4-5,14-18H2,1-3H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKUYDRJVONKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OCC)N=C1C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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